6-Bromo-4-methyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

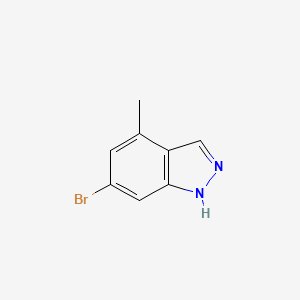

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-6(9)3-8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVUHPTVQVCONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646468 | |

| Record name | 6-Bromo-4-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-98-9 | |

| Record name | 6-Bromo-4-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMO-4-METHYL-1H-INDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-4-methyl-1H-indazole chemical properties

An In-Depth Technical Guide to 6-Bromo-4-methyl-1H-indazole: Properties, Synthesis, and Applications

Abstract

This compound is a substituted indazole derivative that serves as a pivotal building block in the landscape of medicinal chemistry and organic synthesis. The indazole core is recognized as a privileged scaffold, frequently appearing in molecules with significant biological activity, including numerous approved kinase inhibitors.[1][2] This technical guide provides a comprehensive overview of the chemical properties, a plausible synthesis route, key reactivity patterns, and the potential applications of this compound. Intended for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory and in the design of novel therapeutic agents.

Introduction to the Indazole Scaffold

Nitrogen-containing heterocycles are cornerstones of modern drug discovery, with the indazole nucleus being one of the most prominent examples.[1] This bicyclic system, comprising a benzene ring fused to a pyrazole ring, exists in two main tautomeric forms, with the 1H-indazole being the more thermodynamically stable and predominant isomer.[1] The scaffold's unique electronic properties and rigid conformation allow it to participate in various biological interactions, often acting as a versatile hinge-binding motif in protein kinases.[2]

The significance of the indazole core is underscored by its presence in numerous clinically successful drugs, such as Pazopanib, a multi-target tyrosine kinase inhibitor used in cancer therapy.[1] The strategic placement of substituents on the indazole ring system allows for the fine-tuning of a compound's pharmacological profile. This compound emerges as a particularly valuable intermediate, offering distinct points for chemical modification: the bromine atom at the C6 position for cross-coupling reactions and the pyrazolic nitrogen for alkylation or arylation.[3][4]

Core Physicochemical and Structural Properties

The fundamental identity and physical characteristics of this compound are summarized below.

Table 1: Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 885520-98-9 | [3] |

| Molecular Formula | C₈H₇BrN₂ | |

| Molecular Weight | 211.06 g/mol | |

| MDL Number | MFCD07781476 | |

| InChI Key | OIVUHPTVQVCONM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(Br)=CC2=C1C=NN2 | |

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Physical Form | Solid |

| Storage Class | 11 (Combustible Solids) | |

Caption: Molecular Structure of this compound.

Spectroscopic Characterization (Predictive Analysis)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The N-H proton of the pyrazole ring will likely appear as a broad singlet far downfield, typically >10 ppm. The aromatic region should display two singlets or narrow doublets for the protons at the C5 and C7 positions. The methyl group at C4 will present as a sharp singlet around 2.2-2.5 ppm.

-

¹³C NMR: The carbon spectrum will show eight distinct signals. The methyl carbon should appear upfield (~15-20 ppm). The aromatic carbons will resonate in the typical 110-145 ppm range. The carbon bearing the bromine (C6) will be influenced by the halogen's electronegativity and isotopic effects.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity ([M]+ and [M+2]+) separated by 2 m/z units, confirming the presence of a single bromine atom.

Synthesis and Purification

The synthesis of indazoles often proceeds via the cyclization of appropriately substituted anilines. A robust and scalable method for the related 6-Bromo-1H-indazole involves the diazotization of 4-bromo-2-methylaniline followed by intramolecular cyclization.[5] A similar strategy is the most plausible route to this compound, likely starting from 4-bromo-2,6-dimethylaniline.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis (Illustrative)

This protocol is adapted from established procedures for similar indazoles and represents a viable synthetic approach.[5]

-

Acetylation: Dissolve the starting aniline (1.0 eq) in a suitable solvent like chloroform. Cool the solution in an ice bath and add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 40°C. The use of acetic anhydride protects the amino group, directing the subsequent cyclization.

-

Cyclization: To the resulting mixture, add potassium acetate (1.5 eq) followed by isoamyl nitrite (1.5 eq). Isoamyl nitrite is an effective diazotizing agent under non-aqueous conditions, which forms the reactive diazonium species necessary for the ring-closing reaction. Heat the mixture to reflux (e.g., ~68°C) and maintain for several hours until TLC analysis indicates consumption of the starting material.

-

Work-up and Hydrolysis: Cool the reaction to room temperature and remove volatile components under reduced pressure. Add water and concentrated hydrochloric acid and heat the mixture (e.g., 50-55°C) to hydrolyze the N-acetyl group.

-

Isolation: Cool the acidic mixture and adjust the pH to basic (e.g., pH 11) with a 50% aqueous sodium hydroxide solution to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum.

Experimental Protocol: Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product.[6]

-

Solvent Selection: Screen for a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., methanol, ethanol, or toluene-heptane mixtures).

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.

-

Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals by allowing the selective incorporation of the desired molecule into the crystal lattice.

-

Isolation: Once crystallization appears complete, cool the flask in an ice bath to maximize the yield. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Chemical Reactivity and Strategic Functionalization

This compound possesses two primary handles for synthetic elaboration, making it a versatile intermediate.

Caption: Key reactivity sites for synthetic functionalization.

-

N-H Functionalization: The proton on the N1 nitrogen is acidic and can be readily deprotonated with a suitable base. The resulting indazolide anion is nucleophilic and can be alkylated or arylated to introduce substituents that can modulate solubility, metabolic stability, or serve as vectors to explore new binding interactions.

-

C6-Br Palladium-Catalyzed Cross-Coupling: The bromine atom at the C6 position is a classic functional handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery. Examples include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or heteroaryl groups.[4]

-

Heck Coupling: Reaction with alkenes to append vinyl groups.[4]

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a scaffold for compounds with therapeutic potential. Derivatives of substituted indazoles have demonstrated a wide spectrum of biological activities.[7]

Table 3: Potential Biological Targets and Therapeutic Areas for Indazole Derivatives

| Therapeutic Area | Biological Target Class | Rationale & Examples | Reference |

|---|---|---|---|

| Oncology | Protein Kinases (e.g., FGFRs, PLK4) | The indazole core is a proven hinge-binding motif. Pazopanib and Axitinib are clinical examples. The scaffold is central to many kinase inhibitor discovery programs. | [1][2][4][5] |

| Oncology | Angiogenesis Inhibitors | Many kinase inhibitors function by blocking pro-angiogenic signaling pathways. Indazole amides have been specifically investigated for this activity. | [7][8] |

| Infectious Diseases | Bacterial & Fungal Enzymes | The scaffold has been used to develop compounds with antibacterial and antifungal properties, potentially by inhibiting essential microbial enzymes. | [7][9] |

| Inflammation | Inflammatory Pathway Modulators | Indazole derivatives have shown anti-inflammatory activity, suggesting modulation of pathways like nitric oxide (NO) production. |[7] |

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as an acute oral toxin and requires appropriate personal protective equipment (PPE).

Table 4: GHS Hazard Information

| Identifier | Description | Reference |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statement | H302: Harmful if swallowed | [10] |

| Precautionary Statements | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | |

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

-

First-Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[11][12]

Conclusion

This compound is a high-value synthetic intermediate characterized by its versatile indazole core and strategically positioned functional handles. Its robust synthesis and the predictable reactivity of its nitrogen and bromo-substituent make it an ideal starting point for the construction of diverse chemical libraries. For researchers in drug discovery, this compound provides a proven scaffold for developing novel inhibitors of a range of biological targets, particularly protein kinases, with significant potential in oncology and other therapeutic areas.

References

-

methyl 6-bromo-1H-indazole-4-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem.com. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. [Link]

-

6-Bromo-1-methyl-1H-indazole. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. ResearchGate. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

-

6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central, National Institutes of Health. [Link]

-

C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 885520-98-9 [chemicalbook.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

A Comprehensive Technical Guide to 6-Bromo-4-methyl-1H-indazole (CAS No. 885520-98-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of 6-Bromo-4-methyl-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. With the CAS number 885520-98-9, this compound has garnered significant interest for its role as a crucial intermediate in the synthesis of a diverse range of biologically active molecules, particularly kinase inhibitors for oncological applications.[1][2] This guide will delve into the fundamental physicochemical properties of this compound, its synthesis and characterization, and its strategic applications in drug discovery and development. The content is structured to provide both a theoretical understanding and practical insights for researchers in the field.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to purine, the fundamental component of ATP.[3] This bioisosteric relationship allows indazole-based compounds to function as competitive inhibitors at the ATP-binding sites of various kinases.[3] The strategic functionalization of the indazole ring system enables the fine-tuning of binding affinities and selectivity for specific kinase targets.

This compound emerges as a particularly valuable derivative. The bromine atom at the 6-position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, such as Suzuki and Heck couplings.[3] This allows for the exploration of the solvent-exposed regions of the kinase ATP-binding pocket, a common strategy for enhancing potency and modulating pharmacokinetic properties. The methyl group at the 4-position can influence the electronic properties of the ring and provide steric bulk, which can be crucial for achieving selectivity against closely related kinases.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for the interpretation of analytical data.

| Property | Value | Source |

| CAS Number | 885520-98-9 | [1][4] |

| Molecular Formula | C₈H₇BrN₂ | |

| Molecular Weight | 211.06 g/mol | [4] |

| Appearance | Typically a white to off-white solid | |

| Purity | Commercially available in various purities, typically ≥97% | |

| Solubility | Soluble in organic solvents such as DMSO, methanol, and dichloromethane. | |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the methyl group, and a broad singlet for the N-H proton. The coupling patterns of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR: The spectrum would display signals for the eight carbon atoms, with the chemical shifts providing information about the electronic environment of each carbon.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (typically in the range of 3200-3400 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations characteristic of the indazole ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic isotopic pattern for the bromine atom (approximately equal intensity for M+ and M+2 peaks), confirming the presence of bromine in the molecule.

Synthesis of this compound

Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from the synthesis of 6-Bromo-1H-indazole):

This protocol is a proposed adaptation and should be optimized for the specific starting material.

Step 1: Diazotization of 5-Bromo-3-methylaniline

-

Dissolve 5-bromo-3-methylaniline in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for a specified time to ensure complete formation of the diazonium salt.

Step 2: Intramolecular Cyclization

-

The resulting diazonium salt solution is then typically neutralized or made slightly basic to facilitate intramolecular cyclization.

-

The reaction mixture may require heating to promote the cyclization and formation of the indazole ring.

-

The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 3: Work-up and Purification

-

Upon completion of the reaction, the mixture is cooled, and the crude product is extracted into a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures and can decompose. Maintaining a low temperature (0-5 °C) is crucial for preventing decomposition and maximizing the yield of the desired intermediate.

-

Acidic Medium: The diazotization reaction is typically carried out in an acidic medium to generate nitrous acid in situ from sodium nitrite and to keep the resulting diazonium salt in its more stable, protonated form.

-

Controlled Addition of Sodium Nitrite: Slow, dropwise addition of the sodium nitrite solution is essential to control the exothermic reaction and maintain the low temperature.

Applications in Drug Discovery and Development

The primary application of this compound lies in its use as a building block for the synthesis of kinase inhibitors. The indazole scaffold is a key pharmacophore in several approved and investigational drugs.

Kinase Inhibitor Synthesis Workflow:

Caption: General workflow for the development of kinase inhibitors.

Examples of Kinase Targets:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Indazole-based compounds, such as Axitinib, are potent inhibitors of VEGFR, a key regulator of angiogenesis.[2] The 6-bromo substituent on the indazole ring can be utilized to introduce moieties that interact with the hydrophobic pocket of the VEGFR active site.

-

Polo-like Kinase 4 (PLK4): PLK4 is a crucial regulator of centriole duplication, and its inhibition is a promising strategy for cancer therapy. Indazole derivatives have been identified as potent PLK4 inhibitors.[5][6]

-

Akt (Protein Kinase B): The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer. 6-bromo-1H-indazol-4-amine, a related compound, is used in the development of Akt inhibitors.[3]

The synthetic versatility of this compound allows for the generation of large libraries of analogues for structure-activity relationship (SAR) studies, a critical component of the lead optimization process in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: While specific hazard data for the 4-methyl derivative is limited, related bromoindazoles are classified as acute oral toxicity hazards.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active molecules, with a particularly prominent role in the development of kinase inhibitors. Its strategic substitution pattern provides medicinal chemists with the tools to systematically explore chemical space and design potent and selective drug candidates. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a foundational resource for researchers in the field of drug discovery.

References

- Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Benchchem. [URL: https://www.benchchem.com/application-notes/large-scale-synthesis-of-6-bromo-1h-indazole]

- This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds022565]

- Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. Benchchem. [URL: https://www.benchchem.com/application-notes/evaluating-the-kinase-inhibition-profile-of-the-6-bromo-1h-indazole-scaffold]

- Application Notes and Protocols for the Use of 6-bromo-1H-indazol-4-amine in Kinase Inhibitor Development. Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-the-use-of-6-bromo-1h-indazol-4-amine-in-kinase-inhibitor-development]

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01147b]

- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10498305/]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538600/]

- 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. Google Patents. [URL: https://patents.google.

- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10508535/]

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c00154]

- This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/356/213/cds022565-msds-en.pdf]

- This compound | 885520-98-9. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82423338.htm]

- This compound. BOC Sciences. [URL: https://www.bocsci.com/cas-885520-98-9-6-bromo-4-methyl-1h-indazole.html]

- Synthesis of 1H-Indazoles via Silver(I)

- Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic-acid-substituted-amide_fig1_322668987]

- methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/24728062]

- 4-(Aminomethyl)-6-bromo-1H-indazole 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/795860]

- This compound. MilliporeSigma. [URL: https://www.emdmillipore.com/US/en/product/6-Bromo-4-methyl-1H-indazole,MDA_CHEM-CDS022565]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6-Bromo-4-methyl-1H-indazole

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 6-Bromo-4-methyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. As a key building block, its utility stems from the privileged indazole scaffold, which is a core component of numerous biologically active molecules. This document details its fundamental physicochemical properties, including its precise molecular weight, outlines a representative synthetic pathway with mechanistic insights, and explores its applications as a versatile intermediate in the drug discovery process.

Part 1: Core Physicochemical Properties

This compound is a substituted indazole, a class of aromatic heterocyclic compounds featuring a fused benzene and pyrazole ring system. The specific substitution pattern of this molecule—a bromine atom at position 6 and a methyl group at position 4—provides distinct chemical handles for synthetic elaboration, making it a valuable starting material for creating diverse compound libraries. Its fundamental properties are crucial for its use in a laboratory setting, from reaction stoichiometry calculations to analytical characterization.

The exact molecular weight is a critical parameter, calculated based on the atomic weights of its constituent atoms as defined by its empirical formula, C₈H₇BrN₂[1][2]. This value is essential for accurate mass-based measurements in synthesis and for interpretation of mass spectrometry data.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 211.06 g/mol | [1][2] |

| Molecular Formula | C₈H₇BrN₂ | [1][2] |

| CAS Number | 885520-98-9 | [3] |

| Appearance | Solid | [1] |

| InChI Key | OIVUHPTVQVCONM-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(Br)=CC2=C1C=NN2 | [1] |

Part 2: Synthesis and Characterization

The synthesis of substituted indazoles often involves the construction of the pyrazole ring onto a pre-functionalized benzene derivative[4]. While multiple routes exist, a common and reliable strategy for compounds of this class is the diazotization and subsequent intramolecular cyclization of an appropriately substituted aniline precursor. This approach provides a robust pathway to the indazole core.

Representative Synthesis Protocol

The following protocol is a representative method adapted from established procedures for analogous indazole syntheses, such as the large-scale synthesis of 6-Bromo-1H-indazole from 4-bromo-2-methylaniline[5]. The causality behind the choice of reagents is critical: acetic anhydride is used for N-acetylation to form a stable intermediate, while isoamyl nitrite serves as the diazotizing agent under non-aqueous conditions, facilitating the subsequent cyclization.

Starting Material: 5-Bromo-3-methylaniline

Step 1: N-Acetylation of 5-Bromo-3-methylaniline

-

In a reaction vessel, dissolve 5-bromo-3-methylaniline in a suitable solvent like chloroform or acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride dropwise while maintaining the temperature below 10 °C. The acetylation protects the amine and makes the aromatic ring more susceptible to the subsequent reaction steps.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

-

Isolate the N-acetylated product, N-(5-bromo-3-methylphenyl)acetamide, through standard work-up procedures.

Step 2: Diazotization and Intramolecular Cyclization

-

Dissolve the N-(5-bromo-3-methylphenyl)acetamide intermediate from Step 1 in an appropriate solvent (e.g., chloroform)[5].

-

Add potassium acetate, which acts as a base to facilitate the subsequent cyclization.

-

Add isoamyl nitrite dropwise. This reagent generates the reactive diazonium salt in situ.

-

Heat the mixture to reflux (approximately 60-70 °C) and maintain for several hours (e.g., 18-20 hours)[5]. During this step, the diazonium salt cyclizes onto the adjacent methyl group's activated position, forming the indazole ring system.

Step 3: Hydrolysis and Product Isolation

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Add an aqueous acid solution (e.g., hydrochloric acid) and heat to hydrolyze any remaining acetyl group and facilitate purification.

-

Cool the acidic mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Purify the crude this compound via recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) or by column chromatography to yield the final, pure product.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Each technique provides orthogonal, confirmatory data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum should show distinct signals for the aromatic protons, the N-H proton, and the methyl group protons, with chemical shifts and coupling patterns consistent with the assigned structure.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight. The mass spectrum should display a molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) that corresponds to the calculated molecular weight of 211.06 g/mol . Crucially, the spectrum will exhibit a characteristic isotopic pattern (a pair of peaks of nearly equal intensity, M+ and M+2) indicative of the presence of a single bromine atom.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A single, sharp peak in the chromatogram indicates a high degree of purity.

Part 3: Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile chemical intermediate. The indazole core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates, particularly kinase inhibitors used in oncology[4][5][6].

This specific molecule offers three primary points for synthetic diversification:

-

N1-Substitution: The nitrogen at the 1-position of the pyrazole ring can be readily alkylated or arylated to introduce a wide variety of substituents, which is a common strategy for tuning the pharmacological properties of indazole-based drugs.

-

C6-Bromine Functionalization: The bromine atom at the 6-position is a powerful chemical handle. It can be readily used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach new aryl, alkyl, or amine groups, enabling rapid library synthesis.

-

Core Modification: The existing methyl group and the aromatic ring itself can be further modified, although this is less common than N1 or C6 functionalization.

By leveraging these reactive sites, medicinal chemists can efficiently generate a large number of diverse analogs for screening in drug discovery programs targeting a wide range of diseases, including cancer and inflammatory conditions[4][7].

Role as a Core Scaffold Diagram

Caption: The role of this compound as a scaffold for generating compound libraries.

Part 4: Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory when handling this compound. The compound is classified as harmful if swallowed and may cause skin and eye irritation[1][2][8][9].

-

GHS Classification: Acute Toxicity, Oral (Category 4); Skin Irritant (Category 2); Eye Irritant (Category 2)[1][8][9].

-

Signal Word: Warning[1].

-

Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[8][9].

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves[8][9].

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

By adhering to these guidelines, researchers can safely utilize this valuable compound in their synthetic and drug discovery endeavors.

References

-

MilliporeSigma. This compound. [Link]

-

PubChem. methyl 6-bromo-1H-indazole-4-carboxylate. [Link]

-

PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. [Link]

-

PubChem. 6-Bromo-1-methyl-1H-indazole. [Link]

-

ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

-

ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Link]

-

RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

PubMed Central (PMC). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

Sources

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 885520-98-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Structure Elucidation of 6-Bromo-4-methyl-1H-indazole

Abstract

This technical guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of 6-bromo-4-methyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] As a key building block in the synthesis of various biologically active molecules, including kinase inhibitors, its precise structural characterization is paramount.[1] This document moves beyond a simple recitation of methods, offering a logically structured workflow grounded in field-proven insights. It details the causality behind experimental choices and presents self-validating protocols for mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy. The integration of data from these orthogonal techniques provides a robust and definitive confirmation of the molecular structure, ensuring the scientific integrity required for advanced research and development applications.

Introduction: The Significance of this compound

Indazoles are a class of bicyclic nitrogen-containing heterocyclic compounds that serve as privileged scaffolds in medicinal chemistry.[2][3] The indazole nucleus is a core component of numerous therapeutic agents, including the anti-cancer drug Pazopanib.[3] The specific isomer, this compound, offers versatile synthetic handles—the bromine atom and the methyl group—that allow for further chemical modification to explore structure-activity relationships (SAR) in drug discovery programs.[4]

Given the potential for isomeric impurities arising during synthesis, a rigorous and systematic approach to structure elucidation is not merely a procedural formality but a critical necessity. This guide outlines such an approach, designed for researchers, scientists, and drug development professionals who require the highest level of confidence in the identity and purity of their materials.

The Elucidation Workflow: A Multi-Pronged Strategy

The definitive confirmation of a chemical structure relies on the convergence of evidence from multiple, independent analytical techniques. Our workflow is designed as a self-validating system, where each experimental result corroborates the others, culminating in an irrefutable structural assignment.

Caption: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is the first logical step. It provides the exact mass of the molecular ion, which is crucial for determining the elemental composition. For a halogenated compound like this compound, MS offers a unique diagnostic feature: the isotopic pattern of bromine.

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5][6][7] This results in a characteristic pair of peaks (M and M+2) in the mass spectrum of approximately equal intensity, providing immediate and compelling evidence for the presence of a single bromine atom in the molecule.[5][6][7]

Experimental Protocol: ESI-QTOF HRMS

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.[8] Dilute this stock solution to a final concentration of 1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-QTOF) mass spectrometer in positive ion mode.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Analysis: Identify the molecular ion cluster. The presence of two peaks separated by approximately 2 m/z units with a near 1:1 intensity ratio confirms the presence of one bromine atom.[5][6][7] Calculate the molecular formula from the exact mass of the monoisotopic peak (containing ⁷⁹Br).

Expected Data Summary

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₈H₇BrN₂ | Derived from exact mass and isotope pattern. |

| Exact Mass [M+H]⁺ | 210.9869 (for ⁷⁹Br) | Theoretical calculation for C₈H₈BrN₂⁺. |

| Isotopic Pattern | Two peaks at ~m/z 211 and 213 | Characteristic 1:1 ratio for a single bromine atom.[5][6][7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

Expertise & Causality: While MS provides the "what" (elemental formula), NMR spectroscopy provides the "how" (the specific arrangement and connectivity of atoms). For this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the indazole ring, which is the primary challenge in distinguishing it from its isomers. The use of a deuterated solvent like DMSO-d₆ is often preferred for indazoles due to its ability to solubilize the compound and clearly resolve the N-H proton signal.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters to note are chemical shift (δ), multiplicity (singlet, doublet, etc.), coupling constant (J), and integration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR (Optional but Recommended): If ambiguities exist, acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons directly to the carbons they are attached to.

Expected Spectroscopic Data & Interpretation

The key to confirming the 6-bromo-4-methyl substitution pattern lies in analyzing the aromatic region of the ¹H NMR spectrum.

| Atom Numbering | Proton | Expected ¹H Shift (δ, ppm) | Expected Multiplicity | Carbon | Expected ¹³C Shift (δ, ppm) |

| 1 | N-H | ~13.0 | Broad Singlet | C3 | ~135 |

| 3 | H -3 | ~8.0 | Singlet | C3a | ~122 |

| 4 | - | - | - | C 4-CH₃ | ~120 |

| 5 | H -5 | ~7.3 | Singlet | C 5 | ~124 |

| 6 | - | - | - | C 6-Br | ~115 |

| 7 | H -7 | ~7.7 | Singlet | C 7 | ~112 |

| - | 4-CH ₃ | ~2.4 | Singlet | C7a | ~141 |

| - | - | - | - | 4-C H₃ | ~17 |

Note: Chemical shifts are estimations based on typical values for substituted indazoles and may vary slightly.[9][10][11]

Causality of Signal Interpretation:

-

Three Aromatic Singlets: The 6-bromo-4-methyl substitution pattern leaves three protons on the benzene portion of the indazole ring (H-3, H-5, and H-7) that have no adjacent proton neighbors. This should result in three distinct singlets in the aromatic region of the ¹H NMR spectrum, a unique fingerprint for this isomer.

-

Methyl Singlet: The methyl group protons at position 4 will appear as a singlet integrating to 3H, typically in the upfield region (~2.4 ppm).

-

N-H Proton: The indazole N-H proton is acidic and will appear as a broad singlet at a downfield chemical shift (~13 ppm in DMSO-d₆), which will disappear upon D₂O exchange.[9]

Caption: Key ¹H to ¹³C correlations expected in an HSQC spectrum.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups. For this compound, the most diagnostic absorption is the N-H stretch from the indazole ring. This provides complementary evidence to the N-H signal observed in the ¹H NMR spectrum.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands.

Expected Data Summary

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H | 3300-3100 (broad) | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C=C (Aromatic) | 1620-1450 | Stretching |

Definitive Confirmation via Data Integration

The final and most critical step is the holistic integration of all acquired data. The structure of this compound is confirmed only when all pieces of evidence are consistent and mutually supportive.

-

HRMS confirms the elemental formula is C₈H₇BrN₂.

-

IR Spectroscopy confirms the presence of an N-H functional group.

-

¹H and ¹³C NMR Spectroscopy provide the definitive connectivity map, with the characteristic pattern of three aromatic singlets and one methyl singlet confirming the 6-bromo-4-methyl substitution pattern, distinguishing it from all other possible isomers.

This multi-technique, self-validating workflow ensures the highest degree of scientific rigor, providing the trustworthy and authoritative structural confirmation required for progression in a research or drug development pipeline.

References

- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- Chemguide. (n.d.). mass spectra - the M+2 peak.

- Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.

- MDPI. (n.d.). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- Supporting Information. (n.d.).

- BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.

- ResearchGate. (2025). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS.

- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives.

- PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole.

- ChemicalBook. (2025). This compound | 885520-98-9.

- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).

- Wiley-VCH. (2007). Supporting Information.

- ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....

- RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Sigma-Aldrich. (n.d.). This compound.

- MDPI. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides.

- PubChem. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate.

- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole.

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.

- BLD Pharm. (n.d.). 590417-94-0|6-Bromo-1-methyl-1H-indazole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. rsc.org [rsc.org]

- 11. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role of ¹H NMR in Structural Elucidation

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-4-methyl-1H-indazole

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predictive analysis, and practical considerations for the structural elucidation of this compound using ¹H NMR spectroscopy. Our approach is grounded in fundamental principles and supported by data from analogous structures to offer field-proven insights.

¹H NMR spectroscopy stands as an unparalleled and definitive tool in modern organic chemistry for the structural characterization of molecules.[1] By probing the magnetic environments of hydrogen nuclei, it provides rich information on the number of distinct proton types, their electronic surroundings, and their spatial relationships through spin-spin coupling.[2] For heterocyclic compounds like this compound, which form the core of many pharmacologically active agents, a thorough understanding of their NMR spectra is critical for identity confirmation, purity assessment, and further synthetic development.[3][4]

This guide will deconstruct the anticipated ¹H NMR spectrum of this compound, offering a predictive framework built from established chemical shift theory and substituent effects within the indazole scaffold.

Molecular Structure and Proton Environments

The first step in predicting an NMR spectrum is a detailed analysis of the molecule's structure to identify all unique proton environments. The structure of this compound (C₈H₇BrN₂) features a bicyclic indazole core with a methyl group at position 4 and a bromine atom at position 6.

The molecule has five distinct sets of protons:

-

The labile proton on the nitrogen at position 1 (N1-H).

-

The proton on the pyrazole ring at position 3 (H3).

-

The proton on the benzene ring at position 5 (H5).

-

The proton on the benzene ring at position 7 (H7).

-

The three protons of the methyl group at position 4 (-CH₃).

Caption: Molecular structure of this compound with key protons labeled.

The chemical shift of each proton is influenced by the electronic effects of the substituents and the inherent aromaticity of the indazole ring system.[5]

-

Bromine (at C6): Exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). This combination typically results in a net deshielding of nearby protons, particularly the ortho proton (H5 and H7).

-

Methyl Group (at C4): An electron-donating group (+I and hyperconjugation) that shields adjacent protons, most significantly the ortho proton (H5).

-

Indazole Ring System: The bicyclic system possesses aromatic character, causing protons attached to the ring to appear at lower field (higher ppm) due to the ring current effect.[5]

Predicted ¹H NMR Spectrum: A Detailed Analysis

Based on the structural analysis and known substituent effects in heterocyclic systems, we can predict the key features of the ¹H NMR spectrum.[6] The predicted data is summarized in Table 1.

| Proton Label | Integration | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Rationale |

| N1-H | 1H | Broad Singlet | > 10.0 | - | Labile proton, subject to exchange. Chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it is expected to be a broad signal at very low field. |

| H3 | 1H | Singlet | ~8.0 - 8.2 | - | Proton on the electron-deficient pyrazole ring. Analogous to H3 in 1H-indazole (δ 8.10 ppm).[7] Unlikely to show significant coupling. |

| H7 | 1H | Singlet (or narrow doublet) | ~7.6 - 7.8 | ⁴J ≈ 1.0 Hz | This proton is ortho to the C-Br bond and meta to the C-CH₃ bond. The deshielding effect of the bromine atom is expected to dominate. A small meta-coupling (⁴J) to H5 may cause slight broadening or a very fine split. |

| H5 | 1H | Singlet (or narrow doublet) | ~7.2 - 7.4 | ⁴J ≈ 1.0 Hz | This proton is ortho to the electron-donating methyl group and meta to the bromine. It is expected to be the most upfield of the aromatic protons. A small meta-coupling (⁴J) to H7 may be observed. |

| -CH₃ | 3H | Singlet | ~2.4 - 2.6 | - | Aromatic methyl group protons. No adjacent protons to couple with, resulting in a sharp singlet. |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Experimental Protocol for Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum, a standardized and reproducible protocol is essential. The following section outlines a robust methodology.

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent.

-

DMSO-d₆ (Dimethyl sulfoxide-d₆): Highly recommended. Its high polarity effectively dissolves the sample, and its ability to form hydrogen bonds allows for the clear observation of the labile N1-H proton at a very low field.

-

CDCl₃ (Chloroform-d): A common alternative, though the N1-H proton signal may be broader and its position more variable.

-

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Securely cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may be used if necessary.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

-

Tuning and Shimming: Insert the sample into the spectrometer. Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: Standard 1D proton (zg30 or equivalent).

-

Solvent Reference: Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm; CDCl₃ at δ 7.26 ppm).[7]

-

Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the low-field N1-H, are captured.

-

Number of Scans: Acquire a minimum of 16 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full magnetization recovery, ensuring accurate integration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Caption: Experimental workflow for ¹H NMR spectrum acquisition.

Spectrum Interpretation and Structural Verification

The acquired experimental spectrum should be compared against the predicted data (Table 1).

-

Signal Count and Integration: The presence of five distinct signals with an integration ratio of 1:1:1:1:3 (from downfield to upfield, excluding the methyl group) strongly supports the proposed structure.

-

Chemical Shifts: The observed chemical shifts should align with the predicted regions. The downfield singlet for H3, the two separate aromatic singlets for H5 and H7, and the upfield singlet for the methyl group are key diagnostic features.

-

Multiplicity: The observation of singlets for H3, H5, H7, and the methyl group confirms the absence of vicinal proton neighbors. Any observed broadening or fine splitting in the H5 and H7 signals would be indicative of the expected long-range meta-coupling.

For unambiguous assignment, especially in cases of signal overlap or ambiguity, advanced 2D NMR experiments are invaluable:

-

COSY (Correlation Spectroscopy): Would confirm the lack of correlation between the isolated aromatic protons (H3, H5, H7) and the methyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal directly to its attached carbon atom, providing definitive proof of assignment.

-

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, helping to piece together the molecular framework and confirm the substitution pattern.

Conclusion

The ¹H NMR spectrum of this compound is characterized by five distinct and well-resolved signals corresponding to the N-H, three aromatic, and one methyl group protons. The chemical shifts and multiplicities are governed by the electronic contributions of the bromo and methyl substituents and the inherent aromaticity of the indazole core. This in-depth guide provides a robust predictive framework and a validated experimental protocol, empowering researchers to confidently acquire and interpret the spectrum, thereby ensuring the structural integrity of this important heterocyclic compound.

References

-

Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link][8][9]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are... ResearchGate. Available at: [Link][10]

-

Supporting Information. (2007). Wiley-VCH. Available at: [Link][7]

-

Abraham, R. J., & Reid, M. (n.d.). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link][5]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link][11]

-

Kim, S., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. Available at: [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science. Available at: [Link][6]

-

O'Neil, J. (n.d.). Short Summary of 1H-NMR Interpretation. University of Michigan. Available at: [Link][1]

-

ResearchGate. (2020). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. Available at: [Link][3]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Available at: [Link][2]

-

Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research. Available at: [Link][4]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation | Journal of Scientific Research [banglajol.info]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

Introduction: The Structural Significance of 6-Bromo-4-methyl-1H-indazole

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 6-Bromo-4-methyl-1H-indazole

Abstract: This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for this compound, a key heterocyclic scaffold in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering both predicted spectral data and a robust experimental framework for its acquisition and interpretation. We will delve into the structural assignment of carbon resonances, underpinned by established principles of substituent effects in heterocyclic systems, and present a detailed, field-proven protocol for obtaining high-quality ¹³C NMR spectra.

This compound is a substituted indazole derivative. The indazole core is a bicyclic heteroaromatic system that is a prominent feature in numerous pharmacologically active compounds. The precise arrangement of substituents on this core dictates its biological activity and physical properties. Therefore, unambiguous structural characterization is paramount.

¹³C NMR spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon framework of a molecule. Each unique carbon atom in a distinct electronic environment generates a specific resonance, or "peak," in the spectrum. The chemical shift (δ) of this peak, measured in parts per million (ppm), is highly sensitive to the local chemical environment, allowing for detailed structural elucidation.[2] This guide will explain the expected ¹³C NMR spectrum of this compound and provide the technical methodology to verify it experimentally.

Predicted ¹³C NMR Spectral Data and Structural Assignment

While an experimental spectrum for this specific molecule is not publicly cataloged, we can generate a highly accurate prediction based on established substituent chemical shift effects on the indazole ring system.[3][4][5] The structure and numbering scheme for this compound are presented below.

Figure 1: Structure of this compound with IUPAC numbering.

The predicted chemical shifts are summarized in the table below. These predictions are based on the known effects of methyl and bromo substituents on aromatic rings and the inherent electronic distribution of the indazole core.[6]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C3 | ~134.5 | Unsubstituted CH in the pyrazole ring; typically downfield in indazoles. |

| C3a | ~141.0 | Quaternary carbon at the fusion of the two rings, deshielded by the adjacent nitrogen (N1). |

| C4 | ~125.0 | Carbon bearing the methyl group. The methyl group has a minor shielding effect on the attached carbon. |

| C5 | ~123.5 | Aromatic CH, influenced by the adjacent bromo- and methyl-substituted carbons. |

| C6 | ~115.0 | Carbon directly attached to the electronegative bromine atom, leading to significant shielding (the "heavy atom effect"). |

| C7 | ~129.0 | Aromatic CH adjacent to the pyrazole ring fusion, typically deshielded. |

| C7a | ~122.0 | Quaternary carbon at the ring fusion, adjacent to the benzene ring. |

| C8 (CH₃) | ~17.0 | Aliphatic methyl carbon, appearing in the characteristic upfield region. |

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃ or DMSO-d₆).

Causality behind Assignments:

-

Quaternary Carbons (C3a, C7a): These carbons do not have attached protons and will typically show lower intensity peaks in a standard proton-decoupled ¹³C spectrum due to a less efficient nuclear Overhauser effect (nOe) and longer relaxation times.[7]

-

Carbon Bearing Bromine (C6): The large electron cloud of the bromine atom induces a shielding effect on the directly attached carbon, shifting its resonance significantly upfield compared to an unsubstituted aromatic carbon. This is a well-documented "heavy atom effect."

-

Methyl Carbon (C8): As an sp³-hybridized carbon, its resonance appears in the far upfield region of the spectrum, distinct from the sp² aromatic carbons.

-

Aromatic CH Carbons (C3, C5, C7): Their chemical shifts are modulated by their position relative to the nitrogen atoms and the electron-donating methyl group and electron-withdrawing (by induction) bromo group.

Experimental Protocol for High-Resolution ¹³C NMR Acquisition

To obtain a high-quality, interpretable ¹³C NMR spectrum, a systematic and precise experimental approach is crucial. The following protocol is a self-validating system designed for a standard modern NMR spectrometer (e.g., Bruker 400 MHz).

Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.

-

Weighing the Sample: Accurately weigh 20-50 mg of this compound. A higher concentration is generally better for the less sensitive ¹³C nucleus to reduce acquisition time.[8][9]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices for indazole derivatives. Use approximately 0.6-0.7 mL of the solvent.[8]

-

Dissolution: Add the solvent to the sample vial and gently agitate until the solid is fully dissolved. Sonication may be used if necessary.

-

Filtration (Critical Step): Draw the solution into a Pasteur pipette that has a small, tight plug of glass wool at its base. Filter the solution directly into a clean, dry 5 mm NMR tube. This step is essential to remove any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.[10]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. Ensure the exterior of the tube is clean.[11]

Spectrometer Setup and Data Acquisition

The following steps outline a standard proton-decoupled ¹³C experiment.

Figure 2: Standard workflow for ¹³C NMR spectroscopy.

-

Instrument Initialization: Insert the sample into the magnet. In the spectrometer software (e.g., TopSpin), create a new experiment dataset.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent. This stabilizes the magnetic field. Perform automatic or manual shimming to optimize the field homogeneity, which is crucial for sharp spectral lines.[12]

-

Probe Tuning and Matching: Tune the probe for the ¹³C frequency. This ensures maximum energy transfer and sensitivity. The atma command is typically used for automatic tuning.[12]

-

Setting Experimental Parameters:

-

Experiment Type: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc). This simplifies the spectrum by collapsing proton-carbon couplings into single lines.[2]

-

Number of Scans (ns): Set an appropriate number of scans. Due to the low natural abundance of ¹³C, a larger number of scans is required than for ¹H NMR. Start with ns = 1024 and increase as needed to achieve a good signal-to-noise ratio.[13]

-

Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds. This allows the carbon nuclei to return to equilibrium between pulses.

-

Spectral Width (sw): Ensure the spectral width covers the entire expected range of ¹³C chemical shifts, typically from 0 to 220 ppm.

-

-

Acquisition: Start the acquisition using the zg command.[12]

Data Processing and Analysis

-

Fourier Transformation: Once the acquisition is complete, the raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier Transform (efp command).[12]

-

Phase and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are positive and have a pure absorption lineshape. Apply a baseline correction to ensure the baseline is flat.

-

Referencing: Calibrate the chemical shift axis. Set the solvent peak to its known literature value (e.g., CDCl₃ at 77.16 ppm; DMSO-d₆ at 39.52 ppm).

-

Peak Picking: Identify and label the chemical shift of each peak in the spectrum. Compare these experimental values to the predicted data for structural confirmation.

Conclusion

This guide has provided a detailed theoretical and practical framework for understanding and acquiring the ¹³C NMR spectrum of this compound. By combining predictive analysis based on established chemical principles with a rigorous, step-by-step experimental protocol, researchers can confidently perform structural elucidation of this and related heterocyclic compounds. The causality-driven explanations for both spectral features and experimental choices are designed to empower scientists to not only acquire data but also to critically evaluate its quality and meaning, ensuring the highest level of scientific integrity in their work.

References

-

13-C NMR Protocol for beginners AV-400 . University of Missouri-St. Louis. 12

-

Fruchier, A., & Elguero, J. (2016). 13C NMR of indazoles . ResearchGate.

-

Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles . Canadian Journal of Chemistry, 71(5), 678-685.

-

NMR Sample Preparation . University of Cambridge, Department of Chemistry.

-

A User Guide to Modern NMR Experiments . University of Oxford, Chemistry Research Laboratory.

-

Harris, R. K., & Becker, E. D. (2004). Setting up 13C CP/MAS experiments . Concepts in Magnetic Resonance Part A, 22A(1), 37-49.

-

NMR Sample Preparation Guide . University of Reading.

-

de Graaf, R. A. (2007). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide . NMR in Biomedicine, 20(3), 293-310.

-

13C NMR Experiment Setup Guide . EPFL.

-

Sample Preparation for NMR . Centre for Doctoral Training in Chemical Synthesis.

-

NMR Sample Preparation Guidelines . New York University, Department of Chemistry.

-

Sample Preparation Guide . University College London, Department of Chemistry.

-

Rosa, M., et al. (2018). 13 C NMR chemical shifts (ppm) and 13 C-19 F coupling constants (Hz) in DMSO-d 6 . ResearchGate.

-

Elguero, J., Fruchier, A., & Pellegrin, V. (1995). 13C NMR of indazoles . Magnetic Resonance in Chemistry, 33(9), 721-729.

-

Obregón-Zúñiga, A., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion . Molecules, 27(19), 6268.

-

CASPRE - 13C NMR Predictor . The Metabolomics Innovation Centre (TMIC).

-

NMR Prediction Software . ACD/Labs.

-

How to predict the 13C NMR spectrum of a compound . YouTube video tutorial.

-

Predict 13C carbon NMR spectra . NMRDB.org.

-

This compound Product Page . Sigma-Aldrich.

-

Abboud, J. L. M., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions . Molecules, 23(11), 2826.

-

This compound Information . ChemicalBook.

-

PREDICTION OF 1H and 13C NMR of unknown compound using ChemDraw . YouTube video tutorial.

Sources

- 1. This compound | 885520-98-9 [chemicalbook.com]

- 2. sc.edu [sc.edu]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 13C NMR of indazoles | Semantic Scholar [semanticscholar.org]

- 6. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.reading.ac.uk [research.reading.ac.uk]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 11. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 12. chem.uiowa.edu [chem.uiowa.edu]

- 13. epfl.ch [epfl.ch]

A Technical Guide to the Mass Spectrometry Analysis of 6-Bromo-4-methyl-1H-indazole

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry analysis of 6-Bromo-4-methyl-1H-indazole, a pivotal building block in contemporary drug discovery, particularly in the synthesis of kinase inhibitors.[1][2] We move beyond rote protocols to deliver an in-depth perspective on method development, rooted in the physicochemical properties of the analyte. This document details optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, explains the rationale behind instrumental parameter selection, and offers a predictive analysis of the compound's mass spectral behavior, including its unique isotopic signature and fragmentation pathways. The protocols and insights herein are designed to equip researchers, analytical scientists, and drug development professionals with the expertise to achieve robust, accurate, and reliable characterization of this important molecule.

Introduction: The Significance of this compound

This compound is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry. Its rigid bicyclic structure serves as a versatile scaffold for the development of potent and selective therapeutic agents.[3] Most notably, the indazole core is a privileged structure in the design of small-molecule kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[2][4][5]